molecular formula C18H17N3O3S B2955342 2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide CAS No. 879304-62-8

2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide

Cat. No.: B2955342
CAS No.: 879304-62-8
M. Wt: 355.41
InChI Key: XCRAWIPJCHFRPQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 2-methoxyphenylmethylamino group at the 2-position and a hydroxybenzamide moiety at the 5-position.

Properties

IUPAC Name

2-hydroxy-5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-16-5-3-2-4-12(16)9-20-18-21-14(10-25-18)11-6-7-15(22)13(8-11)17(19)23/h2-8,10,22H,9H2,1H3,(H2,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRAWIPJCHFRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=CS2)C3=CC(=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide (CAS No. 1461708-03-1) is a benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Structure

The molecular structure of this compound is characterized by:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 391.87 g/mol
  • Functional Groups : Hydroxy group, thiazole ring, and benzamide moiety.
PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight391.87 g/mol
CAS Number1461708-03-1

Anticancer Activity

Recent studies have indicated that compounds similar to 2-hydroxybenzamides possess significant anticancer properties. Research has shown that benzamide derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that a related benzamide compound effectively inhibited the proliferation of breast cancer cells by downregulating key survival pathways .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with tumor growth. It is hypothesized that the compound may inhibit dihydrofolate reductase (DHFR), similar to other benzamide derivatives, leading to reduced nucleotide synthesis necessary for DNA replication in rapidly dividing cancer cells .

Case Studies

  • Breast Cancer Inhibition : A study on a related compound showed promising results in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis and inhibited cell migration, suggesting potential therapeutic applications in breast cancer treatment .
  • Leukemia Cell Lines : Another investigation evaluated the effects of benzamide derivatives on human T-cell lymphoblastic leukemia cells. The results indicated a significant reduction in cell viability and increased apoptosis rates upon treatment with the compound, highlighting its potential as an anticancer agent .

Toxicological Profile

While exploring the therapeutic potential of this compound, it is crucial to assess its toxicity profile. Preliminary studies suggest that the compound exhibits low toxicity levels in vitro; however, further in vivo studies are necessary to fully understand its safety profile and potential side effects.

Table 2: Toxicological Data Summary

Study TypeFindings
In vitro CytotoxicityLow toxicity observed
In vivo StudiesPending further research

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural similarities with several classes of bioactive molecules:

CGP20712A ()
  • Structure: 2-Hydroxy-5-(2-[{2-hydroxy-3-(4-[1-methyl-4-trifluoromethyl-2-imidazolyl]phenoxy)propyl}amino]ethoxy)benzamide.
  • Comparison: Both compounds feature a hydroxybenzamide-thiazole scaffold. However, CGP20712A includes an imidazole-phenoxy substituent instead of the methoxyphenyl group. This modification enhances β-adrenergic receptor binding affinity, highlighting the role of substituent polarity in target selectivity .
N-(Thiazol-5-yl)Acetamide Derivatives ()
  • Examples : Compounds 9a–e (e.g., 9c: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).
  • Comparison: The acetamide linkage in 9a–e replaces the benzamide group in the target compound. These derivatives exhibit antimicrobial activity (MIC: 0.39–0.78 µM), suggesting that the thiazole-aryl moiety is critical for bioactivity.
Benzothiazole-Triazole Hybrids ()
  • Example : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • Comparison : The benzothiazole-triazole framework shares electronic similarities with the target’s thiazole ring. Such hybrids demonstrate antiproliferative activity, emphasizing the therapeutic versatility of thiazole-containing scaffolds .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2-methoxyphenyl group in the target compound may enhance solubility compared to bromophenyl (9c) or nitrophenyl () analogs.
  • Stability : Benzamide derivatives (e.g., CGP20712A) generally exhibit superior metabolic stability over ester-linked analogs .

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